2',4',6',4-Tetrahydroxy-3'-prenylchalcone
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Overview
Description
Desmethylxanthohumol is a prenylated chalcone derived from the female flowers of the hop plant (Humulus lupulus). It belongs to the class of flavonoids, which are secondary metabolites known for their diverse biological activities. Desmethylxanthohumol has garnered significant attention due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethylxanthohumol can be synthesized through the prenylation of naringenin chalcone. The process involves the use of an aromatic prenyltransferase enzyme, which catalyzes the addition of a prenyl group to the chalcone structure . The reaction conditions typically include the presence of a suitable solvent and a controlled temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of desmethylxanthohumol involves the extraction of the compound from hop plants. The hops are processed to isolate the glandular trichomes, which contain high concentrations of prenylated flavonoids. The extraction process may involve the use of solvents such as ethanol or methanol, followed by purification steps to obtain desmethylxanthohumol in its pure form .
Chemical Reactions Analysis
Types of Reactions: Desmethylxanthohumol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Substitution: Substitution reactions involve the replacement of functional groups on the chalcone structure.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of desmethylxanthohumol, each with distinct biological activities .
Scientific Research Applications
Mechanism of Action
Desmethylxanthohumol is structurally similar to other prenylated chalcones, such as xanthohumol and isoxanthohumol. it is unique due to the absence of a methoxy group at the 6’ position, which influences its biological activities .
Comparison with Similar Compounds
Xanthohumol: Contains a methoxy group at the 6’ position and exhibits similar anti-inflammatory and anti-cancer activities.
Isoxanthohumol: A structural isomer of xanthohumol with comparable biological properties.
Desmethylxanthohumol stands out due to its distinct structural features and enhanced biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSADYLVRMROPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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